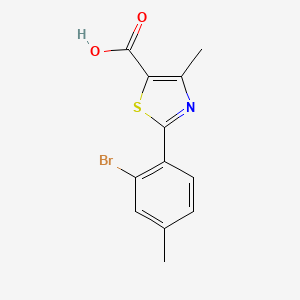
2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
货号 B2396192
CAS 编号:
1551680-75-1
分子量: 312.18
InChI 键: JTTNATIZTMDYFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a thiazole derivative, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is a part of many important biomolecules, such as thiamine (vitamin B1). The compound also contains a carboxylic acid group (-COOH), a bromo group (-Br), and two methyl groups (-CH3) attached to the phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through the reaction of a thioamide and an α-halo ketone in a Hantzsch thiazole synthesis or a similar method. The bromo and methyl groups could be introduced to the phenyl ring through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar thiazole ring and phenyl ring, with the bromo, methyl, and carboxylic acid groups adding to the complexity of the molecule. The presence of the electronegative bromine atom and the polar carboxylic acid group would make the compound’s overall polarity .Chemical Reactions Analysis
As a thiazole derivative, this compound could participate in various chemical reactions. The bromine atom could be replaced in a nucleophilic aromatic substitution reaction. The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromine atom would make the compound relatively heavy and could influence its boiling and melting points .科学研究应用
Carboxylic Acid Derivatives in Biocatalyst Inhibition
- Carboxylic acids have been studied for their role in biocatalyst inhibition, impacting microbes like Escherichia coli and Saccharomyces cerevisiae. These acids are known for their microbial inhibitory properties, often used as food preservatives due to their potency. Understanding their effects can help in metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).
Solvent Development for Carboxylic Acid Extraction
- Research on solvent developments for liquid-liquid extraction of carboxylic acids reviews the progression in solvents like ionic liquids and amines for efficient carboxylic acid recovery from aqueous streams. This is crucial for bio-based plastic production and indicates the importance of carboxylic acids in green chemistry and sustainable materials production (Sprakel & Schuur, 2019).
Carboxylic Acid Bioisosteres in Drug Design
- Novel carboxylic acid bioisosteres have been highlighted for their potential in drug design, addressing issues like toxicity, metabolic stability, and biological membrane permeability. The development of such bioisosteres demonstrates the ongoing efforts to find better pharmacological profiles for drugs, showcasing the versatility and importance of carboxylic acid derivatives in medicinal chemistry (Horgan & O’ Sullivan, 2021).
Environmental and Toxicological Studies
- The environmental presence and toxicological effects of carboxylic acid derivatives, such as 2,4-D herbicide, have been a subject of extensive research. Such studies aim to understand the impact of these compounds on ecosystems and human health, guiding regulatory policies and safety standards (Koch & Sures, 2018).
安全和危害
未来方向
属性
IUPAC Name |
2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-6-3-4-8(9(13)5-6)11-14-7(2)10(17-11)12(15)16/h3-5H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTNATIZTMDYFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

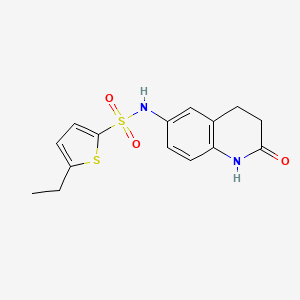
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2396111.png)
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide](/img/structure/B2396112.png)
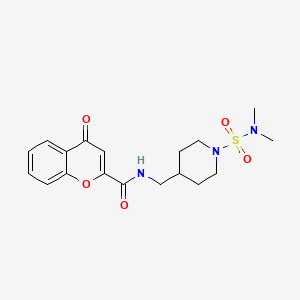
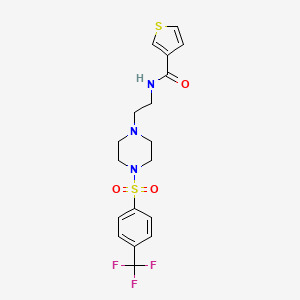
![Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2396122.png)
![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)
![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)
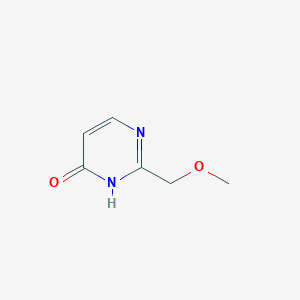
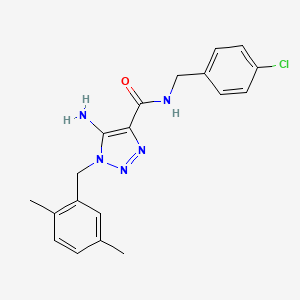
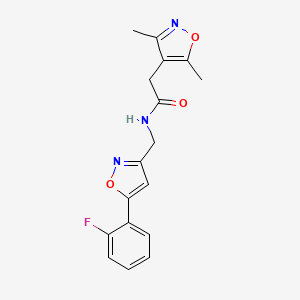
![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)
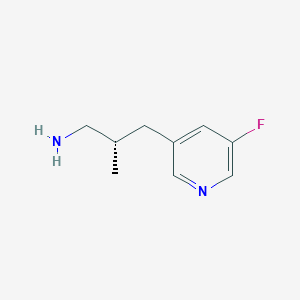
![2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2396132.png)